molecular formula C15H13ClO3 B3156577 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid CAS No. 832738-02-0

3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid

Cat. No.: B3156577
CAS No.: 832738-02-0
M. Wt: 276.71 g/mol
InChI Key: LAQPZPHLTISQHH-UHFFFAOYSA-N
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Description

Significance of Aryloxybenzoic Acid Scaffolds in Synthetic Organic Chemistry

The aryloxybenzoic acid scaffold is a privileged structure in synthetic organic chemistry due to its presence in a wide array of biologically active molecules and functional materials. The ether bond, while generally stable, and the carboxylic acid group offer multiple points for chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule. This adaptability makes the scaffold a valuable building block for creating large libraries of compounds for screening in drug discovery and materials science. The synthesis of these structures has been advanced through the development of modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, which have made these once-challenging motifs more accessible. rsc.org

Historical Context and Evolution of Research on Related Molecular Architectures

Historically, research into related molecular architectures, particularly phenoxyalkanoic acids, gained significant momentum in the 1940s. encyclopedia.pub This era saw the discovery and development of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), which were found to act as synthetic auxins, a class of plant growth hormones. wikipedia.org This discovery ushered in the age of selective organic herbicides, revolutionizing agricultural practices. wikipedia.org The initial synthesis of the parent compound, phenoxyacetic acid, was reported as early as 1880. wikipedia.org Over the decades, research has expanded beyond herbicidal activity to explore the therapeutic potential of aryloxyalkanoic acids. This includes their investigation as diuretic agents and, more recently, as potential treatments for brain injuries by inhibiting astrocyte swelling. nih.gov The continued exploration of this structural class highlights its enduring importance in applied chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-5-6-13(16)14(7-10)19-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPZPHLTISQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239443
Record name 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
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Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-02-0
Record name 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
Source EPA DSSTox
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Physicochemical Properties

Table 1: Predicted and Data for Analogous Compounds

Property Predicted Value for 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid Data for Analogous Compounds
Molecular Formula C15H13ClO3 -
Molecular Weight 276.71 g/mol -
Appearance White to off-white solid Phenoxyacetic acid: White solid wikipedia.org
Melting Point (°C) Predicted: 150-200 2-Amino-5-chloro-3-methylbenzoic acid: 239-243 nih.gov
Acidity (pKa) Predicted: ~4 Phenoxyacetic acid: 3.7 wikipedia.org

| Solubility | Low in water, soluble in organic solvents | Phenoxyacetic acid: 12 g/L in water wikipedia.org |

Synthesis and Manufacturing

The synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid can be approached through established methods for ether formation. The most probable and widely used laboratory and industrial method is a variation of the Williamson ether synthesis. byjus.comwikipedia.org

This synthesis would likely proceed via the nucleophilic substitution reaction between the sodium salt of 2-chloro-5-methylphenol (B42318) (2-chloro-5-methylphenoxide) and a methyl 3-(bromomethyl)benzoate. The phenoxide, generated by treating the phenol with a base such as sodium hydroxide or sodium hydride, acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzoate ester and displacing the bromide leaving group. The final step would involve the hydrolysis of the methyl ester to the desired carboxylic acid.

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This method involves the copper-catalyzed reaction between an aryl halide and a phenol. synarchive.comscielo.org.mxorganic-chemistry.org In this context, it could potentially be used to form the ether linkage, although the Williamson synthesis is generally preferred for this type of benzyl ether linkage due to milder conditions and higher yields.

Chemical Reactivity and Stability

The reactivity of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid is dictated by its primary functional groups: the carboxylic acid, the ether linkage, and the two aromatic rings.

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic conditions, and conversion to amides via an acid chloride intermediate. It is also the site of deprotonation in the presence of a base to form a carboxylate salt.

Ether Linkage: The benzyl ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions or through hydrogenolysis. The stability of diaryl ethers can be influenced by substituents on the aromatic rings. acs.org

Aromatic Rings: The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxyl group. The phenoxy ring's reactivity is influenced by the activating methyl group and the deactivating, ortho-para directing chloro group.

The compound's stability is expected to be good under standard storage conditions, away from strong acids, bases, and high temperatures.

Spectroscopic and Analytical Data

The structural elucidation of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - A singlet for the benzylic methylene (B1212753) protons (-CH₂-) around 5.0-5.5 ppm.- A singlet for the methyl protons (-CH₃) around 2.3 ppm.- A series of multiplets in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both benzene (B151609) rings.- A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).
¹³C NMR - A signal for the carboxylic carbon (~170 ppm).- A signal for the benzylic methylene carbon (~70 ppm).- A signal for the methyl carbon (~20 ppm).- Multiple signals in the aromatic region (110-160 ppm) for the 12 aromatic carbons.
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- A sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700 cm⁻¹).- C-O stretching bands for the ether linkage (~1250 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹).

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).- Fragmentation patterns involving the loss of COOH, and cleavage of the ether bond. |

Applications in Research

Strategies for Carbon-Oxygen Ether Bond Formation in Aryl Alkyl Ethers

The formation of the aryl alkyl ether linkage is a critical step in the synthesis of the target compound, connecting the 3-(bromomethyl)benzoic acid precursor with the 2-chloro-5-methylphenol (B42318). Two primary strategies are commonly employed for this type of transformation: the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation and Related Coupling Reactions

The Ullmann condensation is a classical and widely utilized method for the formation of diaryl ethers and, with modifications, aryl alkyl ethers. nih.govacs.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210 °C), polar solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have significantly improved the Ullmann-type reaction, introducing soluble copper catalysts supported by various ligands. These newer protocols allow the reaction to proceed under much milder conditions, broadening its applicability and functional group tolerance. mdpi.com The general mechanism involves the reaction of a copper(I) reagent with the aryl halide. wikipedia.org For the synthesis of aryl alkyl ethers, the reaction can be adapted, though it is more commonly applied for diaryl ether synthesis. nih.govacs.org

An illustrative synthesis of a related 2-phenoxybenzoic acid derivative utilizes an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol, demonstrating the utility of this method for coupling substituted aromatic rings. nih.goviucr.org

Parameter Traditional Ullmann Conditions Modern Ligand-Assisted Conditions
Catalyst Stoichiometric Copper PowderCatalytic Soluble Cu(I) or Cu(II) salts
Ligands NoneDiamines, Phenanthrolines, Acetylacetonate
Temperature > 200 °C50 - 120 °C
Solvent High-boiling polar solvents (e.g., DMF, NMP)Acetonitrile, Dioxane, Toluene
Substrate Scope Limited, often requires activated aryl halidesBroad, includes less reactive aryl bromides

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the C-O ether bond. Unlike electrophilic substitution, where the aromatic ring acts as a nucleophile, in an SNAr reaction, an electron-poor aromatic ring is attacked by a strong nucleophile. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (typically a halide). wikipedia.orgpressbooks.pub

The mechanism proceeds in two steps:

Addition: The nucleophile (e.g., an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubfiveable.me The negative charge of this intermediate is delocalized, particularly onto the electron-withdrawing groups, which stabilizes it. youtube.com

Elimination: The leaving group is expelled, restoring the aromaticity of the ring and forming the final ether product. The initial addition of the nucleophile is typically the rate-determining step. masterorganicchemistry.comfiveable.me

While aryl halides are generally inert to classic SN1 and SN2 conditions, the SNAr pathway is viable when the aryl halide is sufficiently electron-deficient. pressbooks.pub The reactivity of the halide leaving group generally follows the order F > Cl > Br > I, as fluorine's high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Synthesis of the Benzoic Acid Moiety

The benzoic acid portion of the molecule can be synthesized through various methods, primarily involving the introduction of a carboxyl group onto a pre-existing aromatic ring or the modification of a substituent already present.

Carboxylation Reactions

Carboxylation reactions directly introduce a -COOH group onto an aromatic ring. These methods are highly valuable as they often utilize carbon dioxide (CO2), an abundant and renewable C1 source. researchgate.net

Several strategies exist for the carboxylation of aryl halides:

Organometallic Reagents: A classic approach involves the formation of an organometallic compound, such as a Grignard or organolithium reagent, from an aryl halide. This nucleophilic species then reacts with CO2 (often in the form of dry ice) to form a carboxylate salt, which is subsequently protonated to yield the benzoic acid. organic-chemistry.org

Transition Metal Catalysis: Modern methods employ transition metal catalysts, such as palladium or nickel, to facilitate the carboxylation of aryl halides with CO at atmospheric pressure or with CO2. organic-chemistry.orggoogle.com Palladium-catalyzed hydroxycarbonylation can convert aryl halides to aromatic carboxylic acids at room temperature and atmospheric pressure. organic-chemistry.org Nickel-catalyzed systems can achieve the carboxylation of aryl chlorides using CO2 at 1 atm in the presence of a reducing agent like manganese powder. organic-chemistry.org These catalytic methods offer improved functional group tolerance and milder reaction conditions compared to traditional organometallic routes. nih.gov

Method Reagents Key Features
Organometallic Aryl Halide, Mg or Li, CO2, H3O+Multi-step process, sensitive to functional groups
Palladium-Catalyzed Aryl Halide, CO, H2O, Pd catalyst, BaseMilder conditions, good yields, operationally simple organic-chemistry.org
Nickel-Catalyzed Aryl Halide, CO2, Ni catalyst, Reducing Agent (Mn)Utilizes CO2 directly, proceeds at room temperature organic-chemistry.org
Ruthenium-Catalyzed Benzoic Acid, Aryl Halide, Ru CatalystC-H activation approach for modifying existing benzoic acids nih.gov

Oxidation of Alkyl Groups to Carboxylic Acids

A common and robust method for synthesizing benzoic acids is the oxidation of an alkyl group, typically a methyl group, attached to the benzene (B151609) ring. tandfonline.com The benzylic position is particularly susceptible to oxidation due to the stability of the benzylic radical intermediate. libretexts.org

Strong oxidizing agents are typically required for this transformation. doubtnut.com

Potassium Permanganate (B83412) (KMnO4): Hot, alkaline, or acidic potassium permanganate is a classic and effective reagent for oxidizing alkylbenzenes to benzoic acids. libretexts.orgdoubtnut.com Regardless of the length of the alkyl chain, the reaction cleaves the chain at the benzylic position, converting it to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org

Other Oxidants: Other reagents, such as a mixture of sulfuric acid and vanadium pentoxide or manganese dioxide, can also be used to oxidize oxidation-resistant aryl methyl groups. google.com Catalyzed air-oxidation is often preferred for large-scale industrial operations. libretexts.org

This method is highly reliable for preparing a wide range of substituted benzoic acids. organic-chemistry.org For instance, 3-methylbenzoic acid (m-toluic acid) can be synthesized by the oxidation of m-xylene.

Targeted Synthesis of the 2-Chloro-5-methylphenol Moiety

The synthesis of 2-chloro-5-methylphenol is a key step in preparing one of the primary building blocks for the target molecule. The most direct synthetic route starts from the commercially available m-cresol (B1676322) (3-methylphenol).

The primary transformation is the regioselective chlorination of the m-cresol ring. In electrophilic aromatic substitution reactions, the hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group, while the methyl (-CH3) group is a moderately activating and ortho-, para-director.

When chlorinating m-cresol, the incoming electrophile (Cl+) is directed to positions activated by both groups. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, positions 2, 4, and 6 are all electronically activated. Steric hindrance from the existing substituents plays a crucial role in determining the final product distribution. The C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The formation of 2-chloro-5-methylphenol indicates that chlorination occurs at the C6 position (which is equivalent to the C2 position due to symmetry in the starting material relative to the directing groups' influence).

The synthesis can be achieved using various chlorinating agents, such as sulfuryl chloride (SO2Cl2) or hypochlorous acid (HOCl), generated in situ. For instance, reacting m-cresol with sodium chlorate (B79027) and hydrochloric acid can yield the desired product. chemdad.com

Property Value
CAS Number 615-74-7 chemicalbook.com
Molecular Formula C7H7ClO chemicalbook.com
Molecular Weight 142.58 g/mol chemicalbook.com
Appearance Beige Crystalline Powder chemdad.comchemicalbook.com
Melting Point 46-48 °C chemdad.comchemicalbook.com
Boiling Point 196 °C chemdad.comchemicalbook.com
Solubility Slightly soluble in water (1.2 g/L at 25°C) chemdad.comchemicalbook.com

Advanced Synthetic Routes and Optimization

The synthesis of this compound and its analogs can be approached through various advanced methodologies aimed at improving reaction efficiency, yield, and purity, while also considering aspects like stereoselectivity where applicable. These modern techniques offer significant advantages over classical synthetic protocols.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov This technique utilizes microwave energy to directly heat the reactants and solvent, resulting in rapid and uniform heating that can significantly reduce reaction times from hours to minutes. tsijournals.com

For the synthesis of benzoic acid derivatives and related heterocyclic compounds, microwave irradiation has been shown to be highly effective. ajrconline.orgjchr.org For instance, the synthesis of various organic molecules, which would typically require lengthy refluxing, can be completed in a fraction of the time under microwave conditions. ajrconline.org A comparative study on the synthesis of certain compounds showed a dramatic reduction in reaction time from 30 minutes with conventional heating to just 10 minutes with microwave assistance. ajrconline.org In the context of synthesizing N-substituted 5-nitroanthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid, a related chloro-substituted benzoic acid, microwave-assisted amination reactions were completed within 5-30 minutes, achieving yields of up to >99% without the need for a catalyst. nih.gov

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

Reaction TypeConventional Method TimeMicrowave-Assisted TimePower (Watts)Reference
Acetanilide ChlorosulfonationApprox. 30 min (reflux)10 min340 W ajrconline.org
Benzanilide HydrolysisApprox. 30 min (reflux)10 min225 W ajrconline.org
Quinazolin-4-one SynthesisNot specified10 min350 W ajrconline.org
Amination of 2-chloro-5-nitrobenzoic acidNot specified5-30 minNot specified nih.gov

Catalytic Methodologies (e.g., Lewis Acid Catalysis)

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with greater selectivity and efficiency. Lewis acid catalysis, in particular, is instrumental in a variety of synthetic transformations, including Friedel-Crafts type reactions which can be relevant for the synthesis of precursors to the target molecule.

A pertinent example is the synthesis of 3-chloromethyl benzoic acid, a potential precursor or analogous structure. A patented method describes a one-step synthesis from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst. google.com This reaction can be catalyzed by a range of Lewis acids, including anhydrous ferric chloride (FeCl₃), aluminum trichloride (B1173362) (AlCl₃), and zinc chloride (ZnCl₂). google.com The use of a catalyst allows the reaction to proceed at moderate temperatures (20-70°C) and pressures (0.1-0.5 MPa), achieving a high yield of the desired product. google.com In one example using ferric chloride, the crude product contained 90.2% of the desired 3-chloromethyl benzoic acid after a 10-hour reaction at 20-25°C. google.com

This catalytic approach could be adapted for the synthesis of intermediates required for this compound, potentially offering a more efficient route than non-catalytic alternatives.

Interactive Data Table: Lewis Acid Catalysis in the Synthesis of 3-Chloromethyl Benzoic Acid

Lewis Acid CatalystReactantsSolventTemperatureReaction TimeYieldReference
Ferric Chloride (anhydrous)Benzoyl chloride, ParaformaldehydeChloroform (B151607)20-25°C10 h90.2% (crude) google.com
Aluminum Trichloride (anhydrous)Benzoyl chloride, ParaformaldehydeMethylene (B1212753) dichloride20-70°C5-20 hNot specified google.com
Zinc Chloride (anhydrous)Benzoyl chloride, ParaformaldehydeTetracol phenixin20-70°C5-20 hNot specified google.com

Isolation and Purification Techniques for the Chemical Compound

The isolation and purification of the final product are critical steps to ensure the high purity of this compound. Standard laboratory techniques are typically employed, often in combination, to remove unreacted starting materials, by-products, and other impurities.

Filtration and Washing: The crude product, if it precipitates from the reaction mixture, is often first isolated by filtration. For example, in the synthesis of related compounds, the reaction mixture is cooled, sometimes in an ice bath, to maximize precipitation before the solid is collected using a Buchner funnel. ajrconline.org The collected solid is then typically washed with a suitable solvent, such as cold water, to remove water-soluble impurities. ajrconline.orgpatsnap.com

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For benzoic acid derivatives, solvents like methanol, ethanol, or chloroform are often used. ajrconline.orgpatsnap.com For instance, the purification of 2-amino-5-chloro-3-methylbenzoic acid was achieved by recrystallization from anhydrous methanol. patsnap.com

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is a standard technique. The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. An example of this is the purification of 3-chloro-5-(trifluoromethyl)benzoic acid, where the crude residue was purified by silica gel column chromatography using a solvent gradient of ethyl acetate (B1210297) in hexane. chemdad.com

Extraction: Liquid-liquid extraction is frequently used during the work-up procedure to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases, often an organic solvent (like ethyl acetate) and an aqueous solution. chemdad.com This is particularly useful for removing inorganic salts or highly polar/non-polar by-products.

Interactive Data Table: Common Purification Techniques for Benzoic Acid Analogs

TechniqueDescriptionExample ApplicationReference
FiltrationSolid product is separated from the liquid reaction mixture.Isolation of sulfonyl chloride as a white solid after pouring the reaction mixture onto ice. ajrconline.org
RecrystallizationThe compound is dissolved in a hot solvent and allowed to crystallize upon cooling to remove impurities.2-amino-5-chloro-3-methylbenzoic acid was recrystallized from anhydrous methanol. patsnap.com
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase (e.g., silica gel).Purification of 3-chloro-5-(trifluoromethyl)benzoic acid using an ethyl acetate/hexane solvent gradient. chemdad.com
ExtractionSeparation based on differential solubility in two immiscible liquids.The product was extracted twice with ethyl acetate from an aqueous acidic mixture. chemdad.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of individual protons and carbon atoms, enabling the precise mapping of the molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzoic acid and phenoxy rings will appear in the downfield region, typically between δ 7.0 and 8.2 ppm, due to the deshielding effects of the aromatic currents. The benzylic methylene protons (-CH₂-) are expected to resonate as a singlet around δ 5.2 ppm, influenced by the adjacent oxygen and aromatic ring. The methyl group protons (-CH₃) on the phenoxy ring would likely appear as a singlet in the upfield region, around δ 2.3 ppm. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, potentially above δ 10 ppm, and its position can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic (Benzoic Acid Ring)7.5 - 8.2Multiplets
Aromatic (Phenoxy Ring)6.8 - 7.3Multiplets
Methylene (-CH₂-)~ 5.2Singlet
Methyl (-CH₃)~ 2.3Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately δ 170 ppm. docbrown.info The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon attached to the chlorine atom will be deshielded, while the carbons of the benzoic acid ring will show distinct shifts influenced by the carboxylic acid and the ether linkage. The benzylic methylene carbon is expected around δ 70 ppm, and the methyl carbon should appear in the upfield region, around δ 20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)~ 170
Aromatic (C-O, Phenoxy)~ 155
Aromatic (C-Cl)~ 135
Aromatic (Benzoic Acid Ring)125 - 138
Aromatic (Phenoxy Ring)115 - 130
Methylene (-CH₂-)~ 70
Methyl (-CH₃)~ 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show couplings between the adjacent aromatic protons on both the benzoic acid and phenoxy rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. It would also connect each aromatic proton to its attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid. docbrown.info

C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching bands are expected. The aryl-alkyl ether linkage would likely show an absorption around 1200-1250 cm⁻¹, while the C-O stretch of the carboxylic acid would appear in the 1250-1350 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Medium to weak absorptions for aromatic C=C stretching are expected in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O (Ether & Acid)1200 - 1350Strong
Aromatic C=C1450 - 1600Medium to Weak
Aromatic C-H> 3000Medium to Weak
C-Cl600 - 800Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by an [M+2]⁺ peak with an intensity of about one-third that of the [M]⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the 2-chloro-5-methylphenoxy and the 3-(hydroxymethyl)benzoic acid moieties. Loss of the carboxylic acid group as COOH or CO₂ is also a probable fragmentation route.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental composition. This data is crucial for confirming the molecular formula of this compound and distinguishing it from other isomers.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion
[M]⁺[C₁₅H₁₃ClO₃]⁺
[M+2]⁺[C₁₅H₁₃³⁷ClO₃]⁺
[M - COOH]⁺[C₁₄H₁₂ClO₂]⁺
[C₇H₆ClO]⁺2-Chloro-5-methylphenoxyl fragment
[C₈H₇O₂]⁺3-(Hydroxymethyl)benzoyl fragment

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Comprehensive searches for single-crystal X-ray diffraction data for the specific compound, this compound, did not yield the necessary crystallographic information to fulfill the detailed structural analysis requested. While studies on analogous compounds, such as 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, have been conducted, the specific data regarding the crystal system, space group, unit cell parameters, molecular conformation, dihedral angles, intermolecular interactions, and supramolecular synthons for the title compound are not available in the public domain based on the conducted research.

Therefore, the following subsections cannot be populated with the specific, scientifically accurate data as required.

Crystal System, Space Group, and Unit Cell Parameters

Information unavailable.

Molecular Conformation and Dihedral Angles

Information unavailable.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Information unavailable.

Supramolecular Synthons and Crystal Packing Analysis

Information unavailable.

Despite a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available in published research. Studies providing specific values and analyses for Density Functional Theory (DFT) calculations, Molecular Orbital Theory, or Molecular Electrostatic Potential (MEP) mapping for this exact molecule could not be located.

The requested article structure requires in-depth, data-driven content for the following topics:

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

Vibrational Frequency Analysis

Molecular Orbital Theory

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Global and Local Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Without dedicated research studies on "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the specified outline. General principles of these theoretical methods are well-documented, but applying them to this specific compound requires computational results that are not present in the available literature.

Molecular Docking Simulations for Ligand-Receptor Interactions (Conceptual Framework)

The conceptual framework of molecular docking involves two primary components: a search algorithm and a scoring function. nih.gov

Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. nih.gov Given the flexibility of both the ligand and, to some extent, the receptor, this process is computationally intensive. frontiersin.org Algorithms such as the Lamarckian Genetic Algorithm (LGA), used in software like AutoDock, are employed to efficiently search for low-energy binding poses. jscimedcentral.com These algorithms generate a multitude of potential binding modes.

Scoring Function: Once various poses are generated, a scoring function is used to evaluate and rank them. jscimedcentral.com Scoring functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. nih.gov They calculate a score based on various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. frontiersin.org The pose with the most favorable score (typically the lowest binding energy) is predicted as the most likely binding mode. jscimedcentral.com

In a hypothetical study of this compound, molecular docking could be employed to screen for potential biological targets. For instance, its structural similarity to certain anti-inflammatory or herbicidal agents might suggest docking it against enzymes like cyclooxygenase (COX) or protoporphyrinogen (B1215707) oxidase (PPO). The simulation would predict how the compound fits into the active site of these enzymes, identifying key amino acid residues it interacts with. The benzoic acid moiety could form hydrogen bonds or salt bridges, while the chlorinated phenyl ring might engage in hydrophobic or halogen bonding interactions. The results, including binding energy and inhibitory constant (Ki), would provide a quantitative measure of its potential efficacy as an inhibitor.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

ParameterValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.2TYR 121, ARG 254, SER 311
Estimated Inhibitory Constant (Ki) (nM)150.5-
Hydrogen Bonds2ARG 254, SER 311
Hydrophobic Interactions5LEU 118, VAL 122, PHE 250

Energy Frameworks and Intermolecular Interaction Energy Analysis

Understanding the crystal packing of a molecular solid is crucial for predicting its physical properties, such as stability, solubility, and mechanical behavior. Energy framework analysis is a computational method that provides a visual and quantitative insight into the supramolecular architecture of crystals. crystalexplorer.net This approach combines the calculation of accurate intermolecular interaction energies with a graphical representation to elucidate the anisotropy of these interactions within the crystal lattice. rsc.orgresearchgate.net

The methodology involves calculating the pairwise interaction energies between a central molecule and its nearest neighbors in the crystal. These energies are typically broken down into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. researchgate.net

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Polarization Energy (E_pol): Accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion Energy (E_dis): Represents the attractive van der Waals forces resulting from instantaneous electronic fluctuations.

Exchange-Repulsion Energy (E_rep): A quantum mechanical effect that prevents molecules from occupying the same space.

The total interaction energy (E_tot) is the sum of these components. researchgate.net Energy frameworks are then constructed by representing these interaction energies as cylinders connecting the centroids of interacting molecular pairs. The radius of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive visualization of the strongest packing pathways in the crystal. crystalexplorer.netrsc.org Typically, electrostatic and dispersion energies are visualized as red and green frameworks, respectively, while the total energy is shown in blue. crystalexplorer.net

For this compound, this analysis could reveal how molecules arrange themselves in the solid state. One might hypothesize that the carboxylic acid groups would form strong hydrogen-bonded dimers, which would appear as prominent features in the electrostatic energy framework. The aromatic rings would likely contribute significantly to the crystal's stability through π-π stacking, which would be highlighted in the dispersion energy framework. rsc.org By analyzing the topology of these frameworks, one could predict the material's mechanical properties; for example, stacked layers with strong intra-layer interactions but weak inter-layer forces might suggest a tendency for shearing or slipping. rsc.org

Table 2: Hypothetical Intermolecular Interaction Energies (kJ/mol) for a Dimer of this compound

Interaction TypeElectrostaticDispersionRepulsionTotal Energy
Carboxylic Acid Dimer (O-H···O)-55.2-25.818.5-62.5
Phenyl Ring Stacking (π···π)-12.1-40.515.3-37.3
C-H···π Interaction-8.5-15.27.9-15.8
C-Cl···π Halogen Bond-10.3-18.99.1-20.1

Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.orgmedcraveonline.com The fundamental principle of QSAR is that the variations in the activity of compounds within a series are dependent on the changes in their molecular features. libretexts.org

The development of a QSAR model follows several key steps: libretexts.org

Data Set Selection: A dataset of compounds with known activities (the training set) is compiled. These compounds should be structurally related to the target compound, this compound.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including topological (e.g., connectivity indices), geometric (e.g., molecular surface area), electronic (e.g., dipole moment), and physicochemical (e.g., logP) characteristics. slideshare.net

Variable Selection and Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical equation that relates them to the observed biological activity. nih.gov The general form of a QSAR model is: Activity = f(descriptors) + error. wikipedia.org

Model Validation: The predictive power of the generated model is rigorously tested. This is often done using an external set of compounds (the test set) that were not used in the model's creation, and by calculating statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (Q²).

Conceptually, a QSAR study for this compound would involve synthesizing or computationally generating a series of analogs with variations in substituents on the phenyl rings or modifications to the linker group. By measuring a specific biological activity for each analog (e.g., herbicidal IC50), a QSAR model could be developed. This model could identify which molecular properties are crucial for activity. For example, the model might reveal that higher activity is correlated with a specific range of lipophilicity (logP) and a negative electrostatic potential on the benzoic acid oxygen atoms. Such a model would be invaluable for guiding the design of new, more potent derivatives.

Table 3: Illustrative Data for a Hypothetical QSAR Model of Benzoic Acid Derivatives

CompoundlogP (Lipophilicity)Dipole Moment (Debye)Surface Area (Ų)Observed Activity (log 1/C)
Analog 13.52.1305.24.2
Analog 24.12.5320.84.8
Target Compound 4.5 2.8 335.4 5.1
Analog 34.83.2345.15.5
Analog 45.23.5360.75.3

Based on a comprehensive review of available scientific literature, there is no specific research detailing the design, synthesis, or antimicrobial evaluation of derivatives of the compound This compound . The requested article, as outlined, cannot be generated with scientific accuracy because the necessary foundational research on this specific molecule and its derivatives does not appear to be publicly available.

To fulfill the user's request for a thorough and scientifically accurate article focused solely on this compound, primary research data would be required. Generating content on the specific subsections—such as modifications on its benzoic acid and chlorophenoxy moieties, alterations to its methylene bridge, and its specific antimicrobial activity—would be speculative and would not meet the required standards of accuracy.

In Vitro Biological Screening of Derivatives

Anti-inflammatory Activity Assessment (In vitro models only)

Derivatives of phenoxyacetic acid and benzoic acid are recognized for their anti-inflammatory properties. jetir.org In vitro studies on related compounds provide insights into the potential anti-inflammatory mechanisms. A common model for assessing anti-inflammatory activity involves using macrophages, such as the RAW264.7 cell line, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6, TNF-α) in these cell models is a key indicator of anti-inflammatory potential. nih.govmdpi.com For instance, studies on methyl derivatives of flavanone (B1672756) demonstrated a dose-dependent reduction in the production of these inflammatory cytokines in LPS-stimulated macrophages. nih.gov Similarly, certain N(2)-arylindazol-3(2H)-one derivatives have shown significant inhibition of NO production, indicating anti-inflammatory effects with low cell toxicity. mdpi.com While direct in vitro data for this compound is not extensively published, the known anti-inflammatory profile of its parent structures, such as benzoic acid derivatives, suggests it could act by modulating these inflammatory pathways. nih.govijarsct.co.in

Analgesic Activity Assessment (In vitro models only)

The analgesic potential of compounds is often linked to their anti-inflammatory activity, particularly through the inhibition of the cyclooxygenase (COX) enzymes involved in prostaglandin (B15479496) synthesis. While most analgesic assessments are conducted in vivo, in vitro enzyme inhibition assays provide crucial preliminary data. researchgate.net Benzoic acid derivatives have been investigated for their analgesic properties. nih.gov For example, in silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown a strong binding affinity for the COX-2 receptor, suggesting a mechanism for their analgesic effects. nih.govmdpi.com The structural features of this compound align with those of other non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit both anti-inflammatory and analgesic activities by targeting the arachidonic acid cascade. iomcworld.comresearchgate.net

Other Biologically Relevant Enzyme Inhibition Studies (e.g., COX inhibition from molecular docking)

Molecular docking studies are instrumental in predicting the interaction between a ligand and a protein at the atomic level, offering insights into potential enzyme inhibition. The anti-inflammatory and analgesic effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov

Molecular docking simulations have been performed on various benzoic acid and phenoxyacetic acid derivatives to evaluate their potential as COX inhibitors. japer.inresearchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic contacts, within the active site of the COX-2 enzyme. nih.govd-nb.info For example, a study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher binding affinity for the COX-2 receptor (PDB: 5F1A) compared to aspirin, suggesting potent anti-inflammatory activity. nih.gov Docking studies of other compounds have identified critical amino acid residues for binding, such as Arg120, Tyr355, and Ser530. nih.govd-nb.info Given its structure, this compound is hypothesized to fit within the COX-2 active site, with its carboxylic acid group interacting with key residues, potentially leading to enzyme inhibition.

Table 1: Molecular Docking Interactions of Related Compounds with COX-2

Compound ClassKey Interacting ResiduesType of InteractionReference
FlavonesTyr385, Tyr355, Arg120Hydrogen Bonding japer.in
Salicylic Acid DerivativeCOX-2 Receptor (5F1A)High Affinity Binding nih.gov
2-(Trimethoxyphenyl)-ThiazolesArg120, Tyr355, Ser530Hydrogen Bonding nih.gov
ImidazolonesN/A (Docking confirmed COX-2 selectivity)Favorable Binding mdpi.com

Explorations for Antidiabetic Potential (In vitro models only)

Recent research has explored the potential of phenoxyacetic and benzoic acid derivatives in managing type 2 diabetes. nih.gov One mechanism of action involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which can help control postprandial hyperglycemia. mdpi.comnih.gov

In vitro studies have demonstrated the inhibitory effects of various benzoic acid derivatives on α-amylase. mdpi.com For instance, 2,3,4-trihydroxybenzoic acid was identified as a potent inhibitor of α-amylase. mdpi.com Furthermore, some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for amplifying glucose-stimulated insulin (B600854) secretion in type 2 diabetes. nih.gov The potential of this compound in this area warrants further investigation through in vitro enzyme inhibition and receptor binding assays.

Table 2: In Vitro Antidiabetic Activity of Related Benzoic Acid Derivatives

CompoundTarget EnzymeActivity (IC50)Reference
2,3,4-trihydroxybenzoic acidα-amylase17.30 ± 0.73 mM mdpi.com
4-methylbenzoic acidα-amylase52.35 ± 3.31 mM mdpi.com
Zanthoxylum rhetsa extractα-amylase81.45 μg/mL nih.gov

Establishment of Structure-Activity Relationships

The biological activity of this compound and its derivatives is profoundly influenced by the nature and position of substituents on its aromatic rings.

Impact of Halogen Substitution Patterns

The presence and position of halogen atoms on the phenoxy ring are critical determinants of biological activity. Studies on related structures, such as substituted (2-phenoxyphenyl)acetic acids, have shown that halogen substitution significantly enhances anti-inflammatory activity. nih.gov Specifically, the introduction of chlorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with its target. The 2-chloro substitution in this compound is therefore expected to contribute positively to its anti-inflammatory profile. The position of the halogen can also be crucial; for example, in a series of progesterone (B1679170) derivatives, a fluorine atom in the meta position of an acetoxyphenyl substituent improved binding activity to the progesterone receptor compared to ortho or para positions. nih.gov This highlights the importance of the specific substitution pattern for optimizing biological interactions.

Role of Methyl Group Position and Stereochemistry

The position of the methyl group on the phenoxy ring also plays a significant role in modulating the compound's activity. The methyl group can influence the electronic properties and the steric conformation of the molecule, thereby affecting its interaction with biological targets. nih.gov For example, in a study of flavanone derivatives, 2'-methylflavanone and 3'-methylflavanone demonstrated the strongest anti-inflammatory activity by reducing the secretion of various pro-inflammatory cytokines. nih.gov Conversely, studies on benzoic acid derivatives as α-amylase inhibitors showed that methylation of hydroxyl groups at certain positions had a negative effect on inhibitory activity. mdpi.com The 5-methyl substitution in the subject compound could influence its binding affinity and efficacy for specific enzymes or receptors, a factor that is critical in designing derivatives with enhanced therapeutic properties.

Influence of Linker Chain Length and Flexibility

The structural integrity of the linker connecting the substituted phenoxy and benzoic acid moieties in compounds based on the this compound scaffold is a critical determinant of their biological activity. This connecting bridge, which is a methylene (-CH2-) group in the parent compound, plays a pivotal role in defining the spatial orientation of the two aromatic rings relative to each other. The length and flexibility of this linker dictate the molecule's ability to adopt an optimal conformation for binding to its biological target. Research into analogous chemical structures has consistently demonstrated that modifications to the linker can significantly impact efficacy.

Systematic studies on various classes of biologically active molecules have established that both the length and the conformational flexibility of a linker are key parameters in structure-activity relationship (SAR) analyses. An optimal linker length is often required for maximal biological activity, as it ensures the pharmacophoric groups are positioned correctly within the target's binding site.

For instance, in studies of certain insecticidal agents, it has been observed that increasing the length of the linker chain can lead to a decrease in activity. mdpi.com This suggests that a more compact molecular architecture is favorable for interaction with the target receptor. Similarly, in the field of enzyme inhibitors, the efficiency of fusion proteins has been shown to decrease as the length of the flexible linker between protein domains is increased. nih.gov

Conversely, in other systems, a certain minimum linker length is necessary to achieve high-affinity binding. Studies on cannabimimetic indoles, for example, have shown that an alkyl chain of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal activity observed with a five-carbon chain. nih.gov Extending the chain beyond this optimal length resulted in a significant drop in binding affinity. nih.gov This highlights the principle of an optimal "linker distance" for productive molecular recognition.

While direct SAR studies on this compound with systematic variations of the linker are not extensively available in the public domain, the principles derived from analogous systems provide a strong basis for predicting the outcomes of such modifications. It is hypothesized that both increasing and decreasing the length of the methylene linker would modulate the biological activity.

Detailed Research Findings from Analogous Systems:

To illustrate the potential impact of linker modifications, we can consider a hypothetical series of analogs of this compound where the linker is systematically altered. The expected trend in biological activity, based on the general principles of medicinal chemistry, is presented in the table below.

Shortening the Linker: A direct ether linkage (n=0) would significantly restrict the conformational freedom of the molecule, potentially leading to a rigid conformation that is not optimal for binding. This rigidity could introduce steric hindrance and prevent the key pharmacophoric groups from achieving the necessary orientation for a productive interaction with the target.

Optimal Linker Length: The parent compound with a single methylene linker (n=1) represents a balance between conformational flexibility and pre-organization. This linker allows for a degree of rotational freedom, enabling the molecule to adapt to the topology of the binding site while not incurring a significant entropic penalty upon binding.

Lengthening the Linker: Introducing additional methylene groups (n=2, 3, etc.) would increase the flexibility of the molecule. While this increased flexibility might allow the molecule to span a larger distance within a binding pocket, it also increases the entropic cost of adopting a single, bioactive conformation. An excessively long and flexible linker can lead to a decrease in binding affinity due to this unfavorable entropy. Research on certain pro-insecticides has shown that an optimal linker length of a three-atom unit was ideal for uptake and transport, indicating a structural requirement for transporter recognition. mdpi.com

The following interactive data table summarizes the hypothetical structure-activity relationship for analogs of this compound with varying linker lengths, based on established medicinal chemistry principles.

Compound ID Linker (X) Linker Length (n) Relative Flexibility Hypothetical Biological Activity (%)
Analogue 1-O-0Low20
Parent Compound-O-CH2-1Moderate100
Analogue 2-O-(CH2)2-2High75
Analogue 3-O-(CH2)3-3Very High50

This table is illustrative and based on general SAR principles observed in analogous systems. The actual biological activity would need to be confirmed through experimental studies.

Role as Synthetic Intermediates in Complex Molecule Synthesis

The utility of substituted benzoic acids as foundational building blocks in the synthesis of more complex molecules is well-documented. The specific arrangement of functional groups in this compound—namely the carboxylic acid, the ether linkage, and the chlorinated aromatic ring—provides multiple reactive sites for elaboration into larger, more intricate structures.

Closely related structures serve as precursors in the synthesis of significant compounds. For instance, the analogous compound 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a known precursor in the synthesis of Bupranolol, a non-selective beta blocker. mdpi.com This highlights the potential of the 2-chloro-5-methylphenoxy group as a key component in the construction of pharmacologically active molecules. The synthesis of Bupranolol from this precursor underscores the importance of this structural motif in medicinal chemistry.

Similarly, other substituted benzoic acids are pivotal intermediates. 2-Chloro-5-methylbenzoic acid is used to synthesize amides by coupling it with various amines. medchemexpress.com Furthermore, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate for certain modern insecticides. patsnap.com These examples demonstrate a broader pattern where the substituted benzoic acid framework is a reliable starting point for creating molecules with specific biological or chemical functions. The synthesis of 2-phenoxybenzoic acids, which are isosteres of anti-inflammatory agents, further illustrates the value of this class of compounds in drug discovery. nih.gov

The table below summarizes the role of related benzoic acid derivatives as synthetic intermediates.

Precursor CompoundSynthetic TargetApplication Area
3-(2-Chloro-5-methylphenoxy)propane-1,2-diolBupranololPharmaceuticals mdpi.com
2-Chloro-5-methylbenzoic acidAmide derivativesChemical Synthesis medchemexpress.com
2-Amino-5-chloro-3-methylbenzoic acidInsecticidesAgrochemicals patsnap.com
2-chloro-3-methyl-benzoic acid3-Methyl-2-(4-methylphenoxy)benzoic acidMedicinal Chemistry nih.gov

Given these precedents, this compound is a promising candidate for constructing novel compounds. Its carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aromatic rings can undergo further substitution reactions to introduce additional functionalities, thereby enabling the synthesis of a diverse library of complex molecules.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying complex biological systems. While there is no specific literature detailing the use of this compound as a chemical probe, its structure possesses features that could be adapted for such purposes. The development of probes often involves linking a molecule of interest to a reporter group, such as a fluorophore, or a reactive group for covalent modification of biological targets.

The general strategy of using light-powered catalysis is an emerging method for probing complex cellular environments. nih.gov This approach relies on components like a catalyst, a light source, and a substrate, making it suitable for influencing and studying biological systems. nih.gov

Furthermore, other benzoic acid derivatives have been successfully employed to create chemical sensors. For example, novel complexes based on 2,4-bis-(triazol-1-yl)-benzoic acid have been synthesized and shown to act as fluorescent sensors for detecting specific metal ions like Fe³⁺ and anions such as MnO₄⁻ and Cr₂O₇²⁻. nih.gov These metal-organic frameworks can also detect biomolecules like tryptophan and certain antibiotics. nih.gov This demonstrates that the benzoic acid scaffold can be integrated into sophisticated molecular systems designed for biological interrogation.

To be developed into a chemical probe, the this compound structure could be hypothetically modified in several ways:

Fluorophore Conjugation: The carboxylic acid handle could be used to attach a fluorescent dye, allowing for visualization of the molecule's localization within cells or tissues.

Reactive Group Incorporation: A reactive moiety, such as a maleimide group seen in compounds like 2-chloro-5-maleimidobenzoic acid, could be added to enable covalent bonding to specific proteins or other biomolecules. sigmaaldrich.com

Bivalent Ligand Design: The concept of bivalent ligands, which contain two pharmacophores connected by a linker, could be applied to target G protein-coupled receptor (GPCR) dimers, potentially revealing new biological pathways. nih.gov

Catalysis and Material Science Applications (Theoretical or Nascent Research Areas)

The application of this compound in catalysis and material science is a nascent area of research, with potential stemming from its ability to act as a ligand for metal ions. The carboxylic acid group and the ether oxygen atom can serve as coordination sites, allowing the molecule to form complexes with various metals.

A promising application lies in the development of Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. By carefully selecting the metal and organic ligand, MOFs with specific pore sizes, structures, and properties can be synthesized for use in gas storage, separation, and catalysis. nih.gov Research has shown that complexes based on ligands like 2,4-bis-(triazol-1-yl)-benzoic acid can self-assemble with metal ions such as Cadmium (Cd²⁺) and Zinc (Zn²⁺) under solvothermal conditions to form novel MOFs. nih.gov Theoretically, this compound could serve a similar role as an organic linker, with its structural rigidity and potential coordination sites contributing to the formation of unique network structures.

The field of light-powered catalysis also presents potential applications. nih.gov Metal complexes derived from this benzoic acid derivative could be investigated for photocatalytic activity, potentially finding use in organic synthesis or environmental remediation. The chlorinated aromatic ring might influence the electronic properties of such catalysts, fine-tuning their reactivity and selectivity.

Green Chemistry Approaches in Synthesis and Application

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, these principles can be applied to both its synthesis and its subsequent applications.

Another green approach involves the choice of reagents. The synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been achieved using cyanuric chloride as a chlorinating agent instead of the more expensive and difficult-to-handle N-chlorosuccinimide. patsnap.com This substitution leads to a process with simpler raw materials and easier post-reaction treatment. Similarly, a one-step synthesis for 3-chloromethyl benzoic acid using a Lewis acid catalyst is described as being clean, environmentally-friendly, and producing less waste. google.com

The table below compares conventional and potential green chemistry approaches for the synthesis of related substituted benzoic acids.

Synthesis StepConventional MethodPotential Green AlternativeGreen Advantage
Overall Process Multi-step synthesis with isolation of intermediatesOne-pot synthesisHigher yield, shorter time, less waste sioc-journal.cn
Chlorination Use of N-chlorosuccinimide (NCS) in high-boiling solvents like DMFUse of cyanuric chlorideCheaper, readily available raw material, simpler work-up patsnap.com
Reaction Conditions Harsher conditions, longer reaction timesMilder conditions, catalyzed reactionsEnergy efficiency, higher safety sioc-journal.cngoogle.com

By adopting strategies such as one-pot reactions, using more benign and cost-effective reagents, and optimizing reaction conditions, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, making their production more sustainable and environmentally friendly.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid is anticipated to move towards more efficient and environmentally benign methodologies. A significant area of development lies in the adoption of continuous flow chemistry. rsc.orgnih.govgoogle.comresearchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher yields. The synthesis of benzoic acid derivatives, for instance, has been successfully demonstrated using continuous flow reactors, which can mitigate the risks associated with exothermic reactions and large inventories of hazardous chemicals. google.com

Furthermore, there is a growing emphasis on developing synthetic routes that utilize sustainable and renewable feedstocks. Research into the synthesis of benzoic acid from biomass-derived materials, such as quinic acid and shikimic acid, presents a promising green alternative to petroleum-based starting materials. researchgate.net The use of greener solvents and catalysts is another critical aspect of sustainable synthesis. rsc.org Future research will likely focus on integrating these principles to develop a comprehensive, eco-friendly synthetic pathway for this compound. This could involve the electrochemical reduction of CO2 to be used as a C1 synthon in the synthesis of benzoic acids. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Continuous Flow Chemistry Improved safety, higher yields, better reaction controlOptimization of reactor design and reaction conditions
Biomass-Based Synthesis Use of renewable feedstocks, reduced environmental impactDevelopment of efficient conversion pathways from biomass
Green Chemistry Principles Use of non-toxic solvents and catalysts, waste reductionIdentification and application of sustainable reagents
Electrochemical Methods Utilization of CO2 as a feedstockEnhancing catalyst efficiency and selectivity

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is poised to play an increasingly vital role in the study and development of compounds like this compound. Molecular docking, a method for predicting the interaction between a small molecule and a target protein, can provide insights into its potential biological activity. frontiersin.orgcambridge.orgekb.egresearchgate.netacs.org By modeling the binding of this compound to various enzymes or receptors, researchers can hypothesize its mechanism of action and prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenoxybenzoic acid derivatives, QSAR models could be developed to predict the herbicidal or other biological activities of new analogues of this compound, thereby guiding the synthesis of more potent and selective compounds. mdpi.com These computational approaches can significantly accelerate the discovery and optimization process by reducing the number of compounds that need to be synthesized and tested.

Computational Method Application Predicted Outcome
Molecular Docking Predicting binding affinity to target proteinsIdentification of potential biological targets and mechanism of action
QSAR Modeling Relating chemical structure to biological activityPrediction of the activity of novel derivatives
Density Functional Theory (DFT) Calculating electronic propertiesUnderstanding chemical reactivity and stability

Exploration of Novel Biological Targets and Mechanisms of Action (In vitro)

Future in vitro research on this compound will likely focus on identifying and characterizing its biological targets and elucidating its mechanism of action. Given its structural similarity to known auxin mimic herbicides, a primary area of investigation would be its interaction with auxin signaling pathway components. nih.govunl.edunih.govacs.orgunl.eduacs.orgresearchgate.netpressbooks.pubresearchgate.net In vitro assays using purified proteins from this pathway, such as the TIR1/AFB receptors, could determine if the compound acts as a synthetic auxin. nih.govresearchgate.net

Beyond the auxin pathway, broader in vitro screening against a panel of enzymes and receptors could uncover novel biological targets. nih.govunl.edu This could lead to the discovery of unexpected biological activities and applications. Techniques such as differential proteomics or transcriptomics of cells treated with the compound can provide a global view of the cellular processes affected, offering clues to its mechanism of action.

Research Area Experimental Approach Potential Findings
Auxin Mimicry In vitro binding assays with auxin receptorsConfirmation and characterization of auxin-like activity
Novel Target Identification Broad-panel enzyme and receptor screeningDiscovery of new biological activities
Mechanism of Action Studies Cellular proteomics and transcriptomicsUnderstanding of the molecular pathways affected by the compound

Integration with Nanotechnology for Advanced Material Design (Research Implications)

The integration of this compound with nanotechnology opens up new avenues for the design of advanced materials. The carboxylic acid group of the molecule provides a convenient handle for functionalizing nanoparticles. imagionbiosystems.comcd-bioparticles.netacs.orgnih.govnih.gov This could be leveraged to create nano-herbicides, where the active compound is encapsulated in or attached to nanoparticles. mdpi.comazonano.commdpi.comfrontiersin.orgresearchgate.net Such formulations can offer several advantages, including controlled release of the active ingredient, improved targeting, and reduced environmental impact. mdpi.comfoodchemistryjournal.comarccjournals.comresearcherslinks.comnih.gov

The properties of these nanomaterials would depend on the type of nanoparticle used (e.g., polymeric, metallic, or ceramic) and the method of functionalization. Research in this area would involve the synthesis and characterization of these nano-conjugates and the evaluation of their performance in relevant applications. For example, in an agricultural context, the efficacy of a nano-formulation of this compound could be tested for its weed control properties and its potential for reduced leaching into the environment.

Nanotechnology Application Description Potential Benefits
Nano-herbicides Encapsulation or surface attachment to nanoparticlesControlled release, improved targeting, reduced environmental impact
Functionalized Nanomaterials Covalent or non-covalent attachment to various nanoparticlesCreation of materials with novel chemical and physical properties
Nanosensors Integration into sensor platformsDevelopment of analytical devices for detection and monitoring

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are powerful tools. ncwss.orgcambridge.orgukri.orgunl.eduucanr.educambridge.org Combinatorial chemistry allows for the rapid synthesis of a large library of derivatives by systematically varying the substituents on the parent molecule. For example, different halogens or alkyl groups could be substituted on the phenoxy and benzoic acid rings to create a diverse collection of related compounds.

These libraries can then be subjected to HTS, where they are rapidly tested for a specific biological activity in an automated fashion. ncwss.orgcambridge.org This approach can quickly identify "hit" compounds with improved potency or selectivity. The data generated from HTS can also be used to build more accurate QSAR models, further refining the drug discovery process. The combination of combinatorial chemistry and HTS provides a systematic and efficient way to discover novel derivatives of this compound with enhanced properties for various applications.

Technique Purpose Outcome
Combinatorial Chemistry Rapid synthesis of a large library of derivativesDiverse set of compounds for screening
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for biological activityIdentification of active "hit" compounds
Structure-Activity Relationship (SAR) Studies Analysis of the relationship between chemical structure and biological activityGuidance for the design of more potent and selective compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid?

  • Methodological Answer : Multi-step synthesis is typically required, starting with functional group transformations. For structurally related benzoic acid derivatives, common solvents include DMF or DCM, with palladium or nickel catalysts facilitating coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How should researchers purify this compound to ensure high purity?

  • Methodological Answer : After synthesis, use gradient elution in column chromatography with silica gel and a solvent system like hexane/ethyl acetate. Confirm purity via HPLC or LC-MS. Recrystallization in ethanol/water mixtures may improve crystalline yield, as demonstrated for analogous chloro-substituted benzoic acids .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., chloro and methyl groups). FT-IR can validate carboxylic acid and ether functional groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation, as shown for similar triazole-containing benzoic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh3_3)4_4) and monitor reaction kinetics under varying temperatures (40–80°C). Use design-of-experiments (DoE) to identify critical factors (e.g., solvent polarity, stirring rate). For example, DMF may improve solubility but could degrade acid-sensitive intermediates .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Phase 1 : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light.
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using 14^{14}C-labeled analogs.
  • Phase 3 : Use LC-MS/MS to quantify degradation products in simulated ecosystems .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and identify reactive sites. Compare activation energies for Cl substitution with nucleophiles (e.g., OH^-, NH3_3) in polar aprotic vs. protic solvents. Validate predictions with kinetic experiments .

Q. What strategies mitigate conflicting bioactivity data in cell-based assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%). Use orthogonal assays (e.g., fluorescence-based vs. luminescence) to confirm activity. For example, test cytotoxicity in HEK293 and HepG2 cells to rule out nonspecific effects .

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Feasible Synthetic Routes

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3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
Reactant of Route 2
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3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.